

Spectroscopic and Synthetic Profile of N'-Benzoyl-2-chlorobenzohydrazide: A Technical Guide

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Compound of Interest

Compound Name: *n'*-Benzoyl-2-chlorobenzohydrazide

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This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed experimental protocol for the synthesis of **N'-Benzoyl-2-chlorobenzohydrazide**. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported data for structurally similar compounds with predicted values to offer a robust analytical profile.

Molecular Structure and Properties

N'-Benzoyl-2-chlorobenzohydrazide is a derivative of hydrazine, characterized by the presence of a benzoyl group and a 2-chlorobenzoyl group attached to the nitrogen atoms.

Chemical Structure:

Molecular Formula: $C_{14}H_{11}ClN_2O_2$

Molecular Weight: 274.71 g/mol

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for **N'-Benzoyl-2-chlorobenzohydrazide**. These values are derived from the analysis of closely related compounds, including 2-chlorobenzohydrazide, benzohydrazide, and other N,N'-diacylhydrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.5	Singlet	1H	-NH- (amide)
~10.3	Singlet	1H	-NH- (amide)
~7.9	Multiplet	2H	Aromatic (Benzoyl)
~7.6-7.4	Multiplet	7H	Aromatic (Benzoyl and 2-Chlorobenzoyl)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Amide)
~163	C=O (Amide)
~135-125	Aromatic Carbons

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3100	Medium	N-H Stretching
3100-3000	Medium	Aromatic C-H Stretching
1680-1640	Strong	C=O Stretching (Amide I)
1550-1510	Strong	N-H Bending (Amide II)
~750	Strong	C-Cl Stretching

Note: The presence of two amide groups may lead to split or broadened C=O and N-H absorption bands.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
274/276	High	[M] ⁺ / [M+2] ⁺ (presence of Cl)
139/141	High	[ClC ₆ H ₄ CO] ⁺
105	High	[C ₆ H ₅ CO] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

This section outlines a standard procedure for the synthesis and spectroscopic characterization of **N'-Benzoyl-2-chlorobenzohydrazide**.

Synthesis of N'-Benzoyl-2-chlorobenzohydrazide

The synthesis of **N'-Benzoyl-2-chlorobenzohydrazide** can be achieved via the acylation of benzohydrazide with 2-chlorobenzoyl chloride.

Materials:

- Benzohydrazide
- 2-Chlorobenzoyl chloride
- Pyridine or triethylamine (base)
- Dichloromethane (solvent)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Procedure:

- Dissolve benzohydrazide in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Add a stoichiometric equivalent of a base (e.g., pyridine or triethylamine) to the solution.
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of 2-chlorobenzoyl chloride in dichloromethane to the cooled mixture with continuous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure **N'-Benzoyl-2-chlorobenzohydrazide**.

Spectroscopic Characterization

^1H and ^{13}C NMR Spectroscopy:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra at room temperature using standard pulse sequences.

Infrared (IR) Spectroscopy:

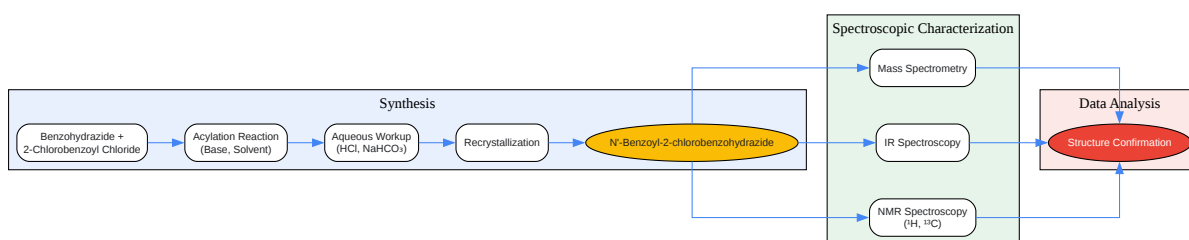
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- Instrument: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
- Sample Preparation: Introduce a small amount of the sample directly into the ion source or dissolve it in a suitable solvent for ESI.
- Data Acquisition: Obtain the mass spectrum, ensuring to observe the isotopic pattern for the chlorine atom.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **N'-Benzoyl-2-chlorobenzohydrazide**.



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Caption: Experimental workflow for the synthesis and characterization of **N'-Benzoyl-2-chlorobenzohydrazide**.

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